molecular formula C9H13N B15434966 Spiro[2.5]octane-4-carbonitrile CAS No. 83115-71-3

Spiro[2.5]octane-4-carbonitrile

Cat. No.: B15434966
CAS No.: 83115-71-3
M. Wt: 135.21 g/mol
InChI Key: QJDLHCPRCOIKNN-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-4-carbonitrile (CAS 83115-71-3) is a specialized spirocyclic building block intended for research applications, particularly in medicinal chemistry and drug discovery. This compound is part of a class of spiro scaffolds that are highly valued for their ability to explore three-dimensional chemical space due to their inherent rigidity and high sp3 carbon content . The spiro[2.5]octane core consists of two fused rings—cyclopropane and cyclohexane—sharing a single central carbon atom, with a nitrile functional group at the 4-position that serves as a versatile handle for further synthetic diversification. The primary research value of this compound lies in its utility as a molecular scaffold for creating compound libraries in parallel synthesis for biological screening . Spirocyclic scaffolds like this one are ideal for investigating the relationship between spatial placement and molecular properties, as their static nature allows for controlled, incremental changes in the relative orientation of peripheral substituents introduced during synthesis . This enables researchers to systematically study how the three-dimensional arrangement of functional groups affects a molecule's interaction with biological targets. While specific biological activity data for this exact compound is not fully established in the available literature, related spirocyclic compounds have demonstrated a wide range of pharmacological properties, including use as cholesterol absorption inhibitors, NMDA receptor modulators, and agents with antimalarial, antimicrobial, and anticancer activities . The nitrile group is a key pharmacophore and can be converted into other functional groups, such as carboxylic acids or amides, to modulate the compound's properties and interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary due diligence for their specific scientific investigations.

Properties

CAS No.

83115-71-3

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

spiro[2.5]octane-8-carbonitrile

InChI

InChI=1S/C9H13N/c10-7-8-3-1-2-4-9(8)5-6-9/h8H,1-6H2

InChI Key

QJDLHCPRCOIKNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C(C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Spiro[2.5]octane-4-carbonitrile and Analogous Compounds

Compound Name Core Structure Key Functional Groups Synthesis Method Applications
Spiro[2.5]octane-4-carbonitrile Spirocyclic (3- and 6-membered rings) Nitrile Stress-release cyclization Drug discovery, agrochemicals
Thieno[2,3-b]pyridine-3-carbonitrile Fused thiophene-pyridine Nitrile, thiophene Condensation/cyclization Materials, enzyme inhibitors
Spiro-azetidine derivatives Spirocyclic (azetidine core) Ketone, amine ABB-Li-mediated synthesis Bioactive molecule scaffolds
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile Spirocyclic (oxa-ring) Nitrile, methyl, ether Not specified Synthetic intermediates

Key Observations:

  • Spiro vs. Fused Heterocycles: Spiro[2.5]octane-4-carbonitrile’s 3D structure contrasts with planar fused heterocycles like thieno[2,3-b]pyridine-3-carbonitrile. The latter’s aromaticity enables π-π stacking in materials, while spiro rigidity enhances stereochemical control in drug design .
  • Functional Groups : The nitrile group in spiro compounds offers distinct reactivity compared to ketones or amines in spiro-azetidines. For example, nitriles can undergo click chemistry, whereas ketones are amenable to nucleophilic additions .
  • Heteroatom Effects : The oxygen atom in 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile increases polarity and solubility compared to the all-carbon spiro system of Spiro[2.5]octane-4-carbonitrile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Spiro[2.5]octane-4-carbonitrile, and what reaction conditions are critical for optimizing yield?

  • The synthesis of spirocyclic nitriles often involves halogenation or functional group transformations. For example, bromination of spiro[2.5]octane derivatives using N-bromosuccinimide (NBS) with radical initiators like azobisisobutyronitrile (AIBN) in non-polar solvents (e.g., CCl₄) is a common strategy . For nitrile introduction, cyano-group substitution via nucleophilic agents (e.g., KCN) in polar aprotic solvents like dimethylformamide (DMF) may be employed. Reaction temperature (typically 60–80°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure of Spiro[2.5]octane-4-carbonitrile?

  • ¹H NMR and ¹³C NMR are essential for verifying the spirocyclic framework. The quaternary carbon at the spiro junction (C4) appears as a singlet in ¹³C NMR (δ ~40–50 ppm). The nitrile group (C≡N) shows a distinct peak at ~110–120 ppm in ¹³C NMR. In ¹H NMR, protons on the smaller cyclopropane ring exhibit upfield shifts (δ 0.5–1.5 ppm) due to ring strain, while adjacent methylene groups resonate at δ 1.8–2.5 ppm .

Q. What purification techniques are recommended for isolating Spiro[2.5]octane-4-carbonitrile from reaction mixtures?

  • Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates the product from byproducts. Recrystallization from ethanol or acetonitrile may improve purity, especially if the compound forms stable crystals. Monitoring by thin-layer chromatography (TLC) with UV detection at 254 nm ensures homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize ring-opening side reactions during Spiro[2.5]octane-4-carbonitrile synthesis?

  • Ring-opening is often caused by excessive heat or strong nucleophiles. Lowering reaction temperatures (e.g., 40–50°C) and using milder bases (e.g., NaHCO₃ instead of NaOH) can reduce this risk. Solvent choice is critical: dichloromethane (DCM) or toluene minimizes unwanted ring strain release compared to DMSO . Kinetic studies via in-situ IR spectroscopy help identify optimal reaction windows .

Q. What analytical strategies resolve contradictions in stereochemical assignments for Spiro[2.5]octane derivatives?

  • X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, X-ray data for related spiro[2.5]octane compounds (e.g., dimethyl esters) reveal bond angles and torsional strain that influence reactivity . When crystallography is impractical, NOESY NMR can identify spatial proximity of protons, while computational methods (DFT) predict stable conformers .

Q. How does the electronic environment of the nitrile group influence the reactivity of Spiro[2.5]octane-4-carbonitrile in nucleophilic additions?

  • The nitrile’s electron-withdrawing nature polarizes the spirocyclic system, making the adjacent carbons electrophilic. In nucleophilic additions (e.g., Grignard reactions), the nitrile stabilizes transition states via conjugation, as evidenced by Hammett studies. Substituent effects can be quantified using linear free-energy relationships (LFERs) .

Q. What are the challenges in scaling up Spiro[2.5]octane-4-carbonitrile synthesis, and how can they be mitigated?

  • Key challenges include exothermic reactions during nitrile formation and poor solubility in aqueous workups. Process optimization involves:

  • Temperature control : Jacketed reactors with precise cooling to manage exotherms.
  • Solvent selection : Switch to dimethylacetamide (DMAc) for better solubility at scale.
  • Catalysis : Transition-metal catalysts (e.g., CuCN) improve nitrile yield under milder conditions .

Methodological Guidance

Designing a kinetic study to probe the stability of Spiro[2.5]octane-4-carbonitrile under acidic/basic conditions:

  • Protocol :

Prepare solutions of the compound in buffered media (pH 2–12).

Monitor degradation via HPLC at intervals (0–48 hrs).

Calculate rate constants (k) using first-order kinetics.

Validate with Arrhenius plots at multiple temperatures.

  • Key parameters : Degradation is accelerated in basic conditions (pH >10) due to nitrile hydrolysis to amides .

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